molecular formula C11H12O5 B15240576 Butanedioic acid, hydroxy-, 4-(phenylmethyl) ester, (S)- CAS No. 66178-06-1

Butanedioic acid, hydroxy-, 4-(phenylmethyl) ester, (S)-

Cat. No.: B15240576
CAS No.: 66178-06-1
M. Wt: 224.21 g/mol
InChI Key: IBFHVVYOZSCYNN-VIFPVBQESA-N
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Description

(S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a hydroxy group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of a hydroxy group followed by the introduction of a benzyloxy group. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of (S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto group can produce a diol.

Scientific Research Applications

(S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to enzymes or receptors, while the hydroxy and keto groups participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a compound of significant interest.

Properties

CAS No.

66178-06-1

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

(2S)-2-hydroxy-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C11H12O5/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,14,15)/t9-/m0/s1

InChI Key

IBFHVVYOZSCYNN-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)O

Origin of Product

United States

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